molecular formula C9H9Br2NO4S B2745944 3-(2,5-Dibromobenzenesulfonamido)propanoic acid CAS No. 554438-88-9

3-(2,5-Dibromobenzenesulfonamido)propanoic acid

Cat. No.: B2745944
CAS No.: 554438-88-9
M. Wt: 387.04
InChI Key: WVKRCAMJZIMTTD-UHFFFAOYSA-N
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Description

3-(2,5-Dibromobenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C9H9Br2NO4S It is characterized by the presence of a sulfonamide group attached to a dibromobenzene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromobenzenesulfonamido)propanoic acid typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-aminopropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibromobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding sulfonic acid and propanoic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides and other reduced derivatives.

Scientific Research Applications

3-(2,5-Dibromobenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dibromobenzenesulfonamido)propanoic acid involves its interaction with molecular targets such as enzymes or proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The dibromobenzene moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzenesulfonamide: Similar structure but lacks the propanoic acid moiety.

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar propanoic acid moiety but with methoxy groups instead of bromine atoms.

    2,3-Dibromopropionic acid: Similar bromine substitution but lacks the sulfonamide group.

Uniqueness

3-(2,5-Dibromobenzenesulfonamido)propanoic acid is unique due to the combination of its sulfonamide and dibromobenzene functionalities, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2,5-dibromophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO4S/c10-6-1-2-7(11)8(5-6)17(15,16)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRCAMJZIMTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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